molecular formula C11H14ClNO B2954446 2-chloro-N-(2,6-dimethylphenyl)propanamide CAS No. 36292-29-2

2-chloro-N-(2,6-dimethylphenyl)propanamide

Cat. No. B2954446
CAS RN: 36292-29-2
M. Wt: 211.69
InChI Key: QYFFOECQCIFQMX-UHFFFAOYSA-N
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Description

“2-chloro-N-(2,6-dimethylphenyl)propanamide” is a biochemical compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-(2,6-dimethylphenyl)propanamide” is represented by the formula C11H14ClNO . This indicates that the compound contains 11 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-N-(2,6-dimethylphenyl)propanamide” include a molecular weight of 211.69 . It should be stored at room temperature .

Scientific Research Applications

Local Anesthetic Production

2-chloro-N-(2,6-dimethylphenyl)propanamide: is a key intermediate in the synthesis of Lidocaine , a commonly used local anesthetic . The compound’s role in the production process is critical due to its structural specificity, which contributes to the efficacy and safety of Lidocaine as an anesthetic agent.

Proteomics Research

The compound serves as a biochemical tool in proteomics research, where it is used to study protein expression and interaction. Its unique properties make it suitable for various analytical techniques in this field, aiding in the understanding of protein functions and disease mechanisms .

Pharmaceutical Analysis

2-chloro-N-(2,6-dimethylphenyl)propanamide: is employed in the pharmaceutical industry for the analysis of drug enantiomers in blood plasma. It is particularly used in gas-liquid chromatography with electron-capture detection, a method that allows for the precise measurement of pharmaceutical compounds .

Nonsteroidal Anti-inflammatory Drug (NSAID) Research

As a nonsteroidal anti-inflammatory drug, 2-chloro-N-(2,6-dimethylphenyl)propanamide is studied for its efficacy in reducing inflammation and pain without the side effects commonly associated with steroidal drugs .

Safety and Hazards

The safety data sheet for a similar compound, “2-Chloro-N-(2,6-dimethylphenyl)acetamide”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection when handling it .

Future Directions

As for future directions, “2-chloro-N-(2,6-dimethylphenyl)propanamide” is likely to continue being used in proteomics research . Its specific roles and applications may depend on the research questions being investigated.

properties

IUPAC Name

2-chloro-N-(2,6-dimethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-7-5-4-6-8(2)10(7)13-11(14)9(3)12/h4-6,9H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFFOECQCIFQMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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